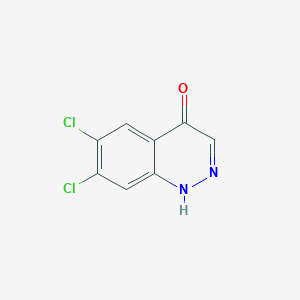

6,7-Dichlorocinnolin-4(1H)-one

Beschreibung

6,7-Dichlorocinnolin-4(1H)-one (CAS: 18514-94-8) is a heterocyclic organic compound with the molecular formula C₈H₄Cl₂N₂O and a molecular weight of 215.033 g/mol . Its IUPAC name is 6,7-dichloro-1,4-dihydrocinnolin-4-one, and it is characterized by a bicyclic cinnoline backbone substituted with two chlorine atoms at positions 6 and 7. The compound has a planar quinoline-like structure, with a ketone group at position 4 and two nitrogen atoms in the heterocyclic ring. Key identifiers include ChemSpider ID 10430505 and MDL numbers MFCD28578715/MFCD30188348.

It is primarily used in research as a precursor for synthesizing more complex heterocycles or as a scaffold for drug discovery.

Eigenschaften

IUPAC Name |

6,7-dichloro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVIXYFVDXXKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichlorocinnolin-4(1H)-one typically involves the chlorination of cinnoline derivatives. One common method is the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th and 7th positions.

Industrial Production Methods: On an industrial scale, the production of 6,7-Dichlorocinnolin-4(1H)-one can be achieved through a multi-step process starting from readily available precursors. The process involves:

Nitration: of a suitable aromatic compound to introduce nitro groups.

Reduction: of the nitro groups to amines.

Cyclization: to form the cinnoline ring.

Chlorination: to introduce chlorine atoms at the desired positions.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dichlorocinnolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its bioactive properties.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism by which 6,7-Dichlorocinnolin-4(1H)-one exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 6,7-Dichlorocinnolin-4(1H)-one, we compare it with structurally related cinnoline, quinoline, and quinazolinone derivatives. Key compounds are summarized in Table 1, followed by detailed analyses.

Table 1: Structural and Functional Comparison of 6,7-Dichlorocinnolin-4(1H)-one and Analogues

Structural and Electronic Effects

- Halogenation: 6,7-Dichlorocinnolin-4(1H)-one exhibits strong electron-withdrawing effects due to chlorine atoms, increasing electrophilicity and stability compared to non-halogenated analogues like 6,7-Dimethoxyquinolin-4(1H)-one . Fluorinated derivatives (e.g., 6,7-Difluoro-1-methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one) show enhanced metabolic stability and bioavailability, making them preferable in medicinal chemistry .

- Methoxy Substitution: Methoxy groups in 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one improve solubility in polar solvents but reduce reactivity due to electron-donating effects .

Physicochemical Properties

- Solubility: Chlorine and fluorine atoms reduce aqueous solubility, whereas methoxy/hydroxy groups improve it. For example, 6,7-Dimethoxyquinolin-4(1H)-one is more soluble in DMSO than 6,7-Dichlorocinnolin-4(1H)-one .

- Stability : Nitro and trifluoromethyl groups enhance thermal stability but may increase toxicity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.